Roniciclib

Catalog No.
S548254
CAS No.
1223498-69-8
M.F
C18H21F3N4O3S
M. Wt
430.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roniciclib

CAS Number

1223498-69-8

Product Name

Roniciclib

IUPAC Name

(2R,3R)-3-[2-[4-(cyclopropylsulfonimidoyl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol

Molecular Formula

C18H21F3N4O3S

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H21F3N4O3S/c1-10(26)11(2)28-16-15(18(19,20)21)9-23-17(25-16)24-12-3-5-13(6-4-12)29(22,27)14-7-8-14/h3-6,9-11,14,22,26H,7-8H2,1-2H3,(H,23,24,25)/t10-,11-,29+/m1/s1

InChI Key

UELYDGOOJPRWGF-SRQXXRKNSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BAY1000394; BAY1000394; BAY 1000394; Roniciclib.

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)S(=N)(=O)C3CC3)O

Isomeric SMILES

C[C@H]([C@@H](C)OC1=NC(=NC=C1C(F)(F)F)NC2=CC=C(C=C2)[S@](=N)(=O)C3CC3)O

The exact mass of the compound (2R,3R)-3-((2-((4-(cyclopropanesulfonimidoyl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)butan-2-ol is 430.12865 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Roniciclib (BAY 1000394) is an orally bioavailable, type I pan-cyclin-dependent kinase (CDK) inhibitor characterized by a distinct 5-(trifluoromethyl)pyrimidine core [1]. Unlike classical CDK inhibitors that require intravenous administration, Roniciclib exhibits low-nanomolar potency across cell-cycle (CDK1, CDK2, CDK4) and transcriptional (CDK7, CDK9) kinases while maintaining a pharmacokinetic profile optimized for oral dosing [2]. For procurement and material selection, this compound offers a critical advantage through its unique kinetic selectivity—specifically, a highly prolonged target residence time that drives sustained in vivo efficacy without necessitating continuous high systemic exposure[1].

Substituting Roniciclib with other pan-CDK inhibitors (such as Dinaciclib) or closely related 5-bromo analogs fundamentally compromises in vivo experimental outcomes [1]. While generic pan-CDK inhibitors may show similar in vitro IC50 values, they typically exhibit rapid target dissociation with residence times under 5 minutes [1]. In contrast, the specific 5-(trifluoromethyl) substitution in Roniciclib induces a unique DFG-loop conformational adaptation and a specialized water network within the kinase active site, leading to exceptionally slow dissociation kinetics [1]. This kinetic trapping is essential for its superior tumor growth inhibition in xenograft models, meaning that buyers cannot rely on simpler halogenated analogs to replicate its sustained pharmacodynamic effects or its compatibility with intermittent oral dosing schedules [2].

Kinetic Selectivity and Target Residence Time on CDK2

Roniciclib demonstrates a profound kinetic selectivity driven by its slow dissociation rate, achieving a residence time of 125 minutes on CDK2, whereas the majority of clinical-stage CDK inhibitors (including Dinaciclib) exhibit transient residence times of less than 5 minutes [1]. This prolonged target occupancy is directly mediated by the 5-(trifluoromethyl) group, which forces a DFG-loop adaptation not seen with hydrogen or bromine substitutions [1].

Evidence DimensionTarget Residence Time on CDK2
Target Compound DataRoniciclib: 125 minutes
Comparator Or BaselineDinaciclib and other clinical pan-CDK inhibitors: < 5 minutes
Quantified Difference>25-fold increase in target residence time
ConditionsIn vitro binding kinetics assay (surface plasmon resonance)

Buyers requiring sustained inhibition of CDK signaling in cellular or in vivo models must select Roniciclib over transient inhibitors to avoid rapid recovery of kinase activity.

In Vivo Efficacy Superiority Over 5-Bromo Analogs

Despite exhibiting similar in vitro kinase inhibition and cell proliferation IC50 values, Roniciclib demonstrates vastly superior in vivo tumor growth inhibition compared to its direct 5-bromo analogs [1]. In HeLa-MaTu xenograft models, Roniciclib achieved robust tumor regression, a pharmacodynamic outcome that the bromo-analogs failed to replicate due to their lack of prolonged target residence time [2].

Evidence DimensionIn vivo tumor growth inhibition
Target Compound DataRoniciclib (5-CF3): Robust tumor regression (T/C = 0.02 at 1.5 mg/kg)
Comparator Or Baseline5-bromo analogs (Compounds 1, 3, 5): Inferior efficacy / failure to achieve equivalent regression
Quantified DifferenceSignificant enhancement in in vivo efficacy decoupled from in vitro IC50
ConditionsHeLa-MaTu human cervical tumor xenograft models in athymic mice

Procuring the exact CF3-substituted compound is mandatory for in vivo efficacy, as cheaper or structurally simpler halogenated analogs will fail in animal models despite identical in vitro potency.

Pharmacokinetic Clearance and Oral Processability

Unlike first-generation pan-CDK inhibitors that suffer from high clearance and require intravenous infusion, Roniciclib features highly favorable pharmacokinetic parameters that support oral administration[1]. It exhibits low blood clearance rates across multiple species, including 0.51 L/h/kg in mice and 0.50 L/h/kg in dogs, facilitating rapid absorption and moderate oral bioavailability[1].

Evidence DimensionIn vivo blood clearance rate
Target Compound DataRoniciclib: 0.51 L/h/kg (mouse)
Comparator Or BaselineTraditional IV pan-CDK inhibitors (e.g., Flavopiridol): High clearance requiring continuous infusion
Quantified DifferenceLow clearance enabling once-daily or intermittent oral dosing
ConditionsIn vivo pharmacokinetic profiling in mice and dogs

This low clearance profile allows researchers to design oral dosing regimens, significantly simplifying animal handling and formulation workflows compared to IV-only compounds.

High-Concentration Organic Solubility for Microemulsion Formulation

Roniciclib is practically insoluble in water but exhibits exceptionally high solubility in anhydrous DMSO, reaching up to 249 mg/mL . This high organic solubility allows for the reliable preparation of stable, clear in vivo microemulsions (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) at concentrations of ≥5 mg/mL without the risk of precipitation, which is a common failure point for highly lipophilic kinase inhibitors .

Evidence DimensionStock solution solubility and formulation stability
Target Compound DataRoniciclib: Up to 249 mg/mL in DMSO; stable at ≥5 mg/mL in PEG/Tween vehicle
Comparator Or BaselineAqueous baseline: Insoluble
Quantified DifferenceComplete dissolution in standard preclinical excipient mixtures
ConditionsIn vitro vehicle formulation preparation

Ensures highly reproducible, precipitation-free dosing in animal models, reducing experimental variability linked to poor compound processability.

Translational Oncology Models Requiring Oral Dosing

Roniciclib is the optimal choice for xenograft and PDX studies where oral administration is required to accurately mimic patient dosing schedules, leveraging its low clearance and established oral bioavailability [1].

Sustained Transcriptional Inhibition Assays

Due to its unique 125-minute residence time on CDK9, this compound is ideal for research focusing on the prolonged suppression of short-lived anti-apoptotic proteins (such as MCL-1), where rapid-off inhibitors like Dinaciclib fail to maintain target suppression[2].

Preclinical Combination Therapy Formulation

Its high solubility in standard excipients (DMSO/PEG300/Tween 80) makes Roniciclib a highly reliable backbone for testing synergistic combinations (e.g., with cisplatin or etoposide) in vivo without compounding formulation complexities or risking precipitation [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

430.12864620 Da

Monoisotopic Mass

430.12864620 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0W9Q8U337A

Wikipedia

Roniciclib

Dates

Last modified: 08-15-2023
1: Lücking U. Sulfoximines: a neglected opportunity in medicinal chemistry. Angew Chem Int Ed Engl. 2013 Sep 2;52(36):9399-408. doi: 10.1002/anie.201302209. Epub 2013 Aug 9. Review. PubMed PMID: 23934828.
2: Lücking U, Jautelat R, Krüger M, Brumby T, Lienau P, Schäfer M, Briem H, Schulze J, Hillisch A, Reichel A, Wengner AM, Siemeister G. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluorome thyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer. ChemMedChem. 2013 Jul;8(7):1067-85. doi: 10.1002/cmdc.201300096. Epub 2013 May 13. PubMed PMID: 23671017.
3: Siemeister G, Lücking U, Wengner AM, Lienau P, Steinke W, Schatz C, Mumberg D, Ziegelbauer K. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application. Mol Cancer Ther. 2012 Oct;11(10):2265-73. doi: 10.1158/1535-7163.MCT-12-0286. Epub 2012 Jul 19. PubMed PMID: 22821149.

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